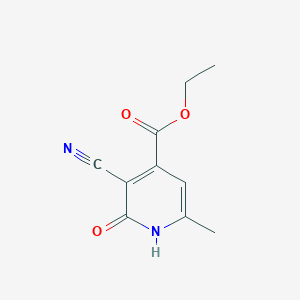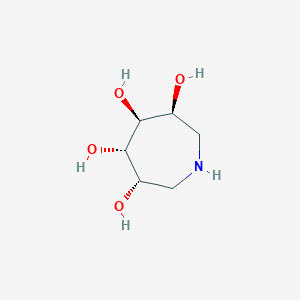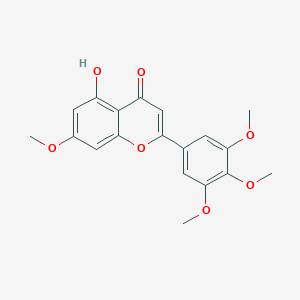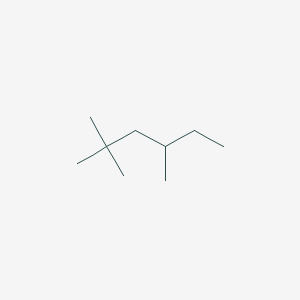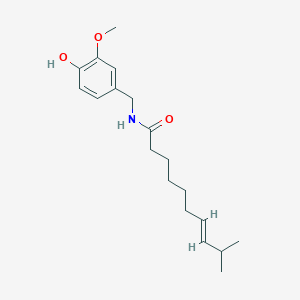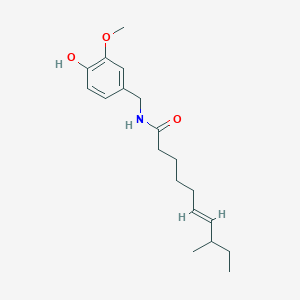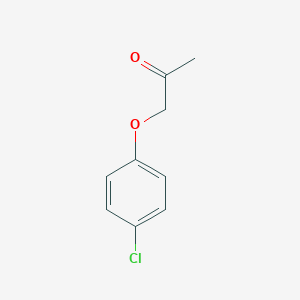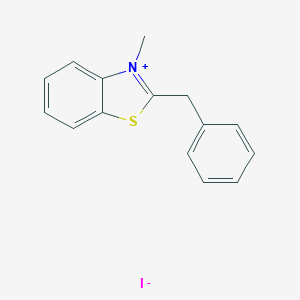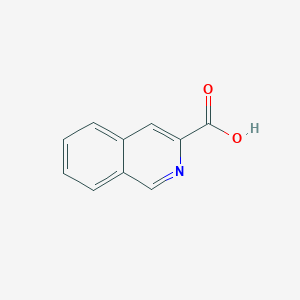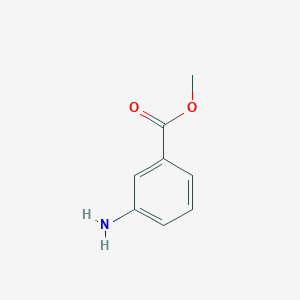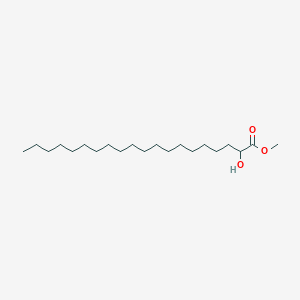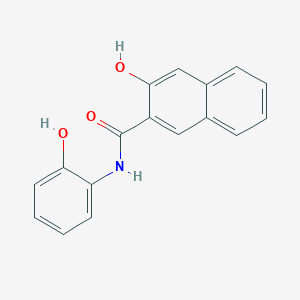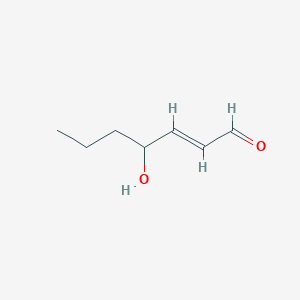
4-Hydroxyheptenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyheptenal (HHE) is a reactive aldehyde that is produced in the body as a result of lipid peroxidation. It is a potent electrophile that can react with proteins, DNA, and other biomolecules, leading to cellular damage and dysfunction. HHE has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, and neurodegeneration. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HHE.
Mécanisme D'action
4-Hydroxyheptenal exerts its effects through covalent modification of biomolecules, such as proteins and DNA. It can react with amino acid residues, such as cysteine, lysine, and histidine, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxyheptenal can also react with DNA bases, leading to the formation of DNA adducts that can induce mutations and genomic instability.
Effets Biochimiques Et Physiologiques
4-Hydroxyheptenal has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and mitochondrial dysfunction. It can also induce DNA damage and alter protein function, leading to cellular dysfunction and death. 4-Hydroxyheptenal has been implicated in the pathogenesis of a variety of diseases, including cancer, cardiovascular disease, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 4-Hydroxyheptenal in the laboratory is its ability to induce oxidative stress and inflammation, which are important pathological processes in many diseases. 4-Hydroxyheptenal can be used to study the mechanisms underlying these processes and to develop new therapeutic strategies. However, one limitation of studying 4-Hydroxyheptenal is its reactivity and instability, which can make it difficult to work with and interpret experimental results.
Orientations Futures
There are several future directions for research on 4-Hydroxyheptenal. One area of interest is the development of new methods for synthesizing 4-Hydroxyheptenal and other lipid peroxidation products. Another area of interest is the identification of new biomarkers and therapeutic targets for diseases associated with 4-Hydroxyheptenal, such as neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms underlying 4-Hydroxyheptenal-induced cellular dysfunction and death.
Méthodes De Synthèse
4-Hydroxyheptenal can be synthesized by a variety of methods, including chemical synthesis, enzymatic oxidation, and lipid peroxidation. One of the most common methods for synthesizing 4-Hydroxyheptenal is the oxidation of linoleic acid using lipoxygenase enzymes. This method produces 4-Hydroxyheptenal along with other lipid peroxidation products, such as malondialdehyde and 4-hydroxynonenal.
Applications De Recherche Scientifique
4-Hydroxyheptenal has been extensively studied in the context of oxidative stress and inflammation. It has been shown to activate inflammatory signaling pathways, such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and chemokines. 4-Hydroxyheptenal has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to induce oxidative stress and mitochondrial dysfunction.
Propriétés
Numéro CAS |
17427-09-7 |
|---|---|
Nom du produit |
4-Hydroxyheptenal |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(E)-4-hydroxyhept-2-enal |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(9)5-3-6-8/h3,5-7,9H,2,4H2,1H3/b5-3+ |
Clé InChI |
AAIBHIYBGXKHAG-HWKANZROSA-N |
SMILES isomérique |
CCCC(/C=C/C=O)O |
SMILES |
CCCC(C=CC=O)O |
SMILES canonique |
CCCC(C=CC=O)O |
Synonymes |
4-Hydroxy-2-heptenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



